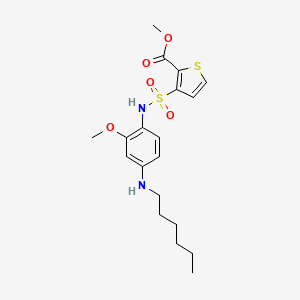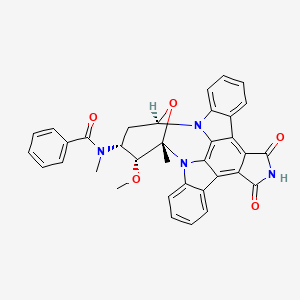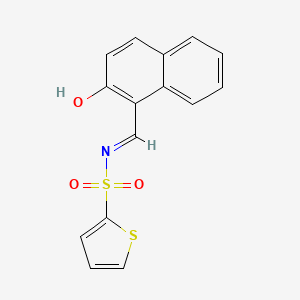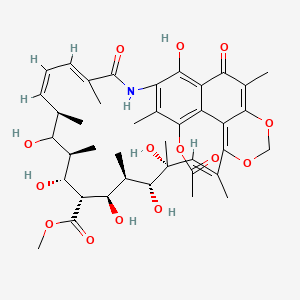![molecular formula C56H53Cl2N7O5 B611101 5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide CAS No. 1186195-59-4](/img/structure/B611101.png)
5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tocrifluor 1117, commonly referred to as T1117, is a synthetic organic compound known for its fluorescent properties. It is a selective fluorescent ligand for the GPR55 receptor, which is part of the G-protein-coupled receptor (GPCR) family. T1117 is particularly useful in identifying the cellular location of cannabinoid receptors, including GPR55, in living tissues .
作用机制
T1117 通过选择性结合 GPR55 受体发挥其作用。T1117 与 GPR55 的结合会诱导受体发生构象变化,从而导致下游信号通路活化。这些通路包括腺苷酸环化酶的抑制、钙和钾电导的调节以及丝裂原活化蛋白激酶 (MAPK) 级联的活化。 这些作用导致基因表达和细胞活性的调节 .
生化分析
Biochemical Properties
Tocrifluor T1117 interacts with GPR55, a receptor that is activated by endogenous, plant, and synthetic cannabinoids . The nature of these interactions involves the binding of Tocrifluor T1117 to the GPR55 receptor, which is a part of the cannabinoid receptor group of G-protein-coupled receptors .
Cellular Effects
The cellular effects of Tocrifluor T1117 are primarily related to its interaction with the GPR55 receptor . By binding to this receptor, Tocrifluor T1117 can influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Tocrifluor T1117 involves its binding to the GPR55 receptor . This binding interaction can lead to changes in gene expression and can influence the activation or inhibition of enzymes .
Temporal Effects in Laboratory Settings
Tocrifluor T1117 is known to be very stable under confocal laser excitation . It has a good fluorescent yield and does not appear to be toxic . Over time, it continues to bind to similar sites as those recognized by other vasoactive fluorescent ligands for adrenergic receptors .
Metabolic Pathways
Given its interaction with the GPR55 receptor, it may be involved in cannabinoid-related metabolic pathways .
Transport and Distribution
Given its fluorescent properties, it may be possible to track its distribution using fluorescence microscopy or confocal microscopy .
Subcellular Localization
Tocrifluor T1117 is a potent tool for identifying the cellular location of cannabinoid receptors, including GPR55 in living tissues . Its subcellular localization and any effects on its activity or function could be determined using fluorescence-based receptor studies .
准备方法
T1117 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括:
核心结构的形成: 这涉及合成螺[2-苯并呋喃-1,9'-芴]核心。
官能化: 在核心结构中引入二甲基氨基和其他官能团。
最终组装: 将官能化的核心与其他组分偶联,形成最终的 T1117 分子。
化学反应分析
T1117 会经历各种化学反应,包括:
氧化: T1117 在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰 T1117 上的官能团。
取代: T1117 可以进行取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的催化剂。 这些反应形成的主要产物取决于所用试剂和条件 .
科学研究应用
T1117 具有广泛的科学研究应用,包括:
化学: 用作荧光探针,研究 GPR55 受体的结合和活性。
生物学: 有助于识别活体组织中类大麻素受体的细胞位置。
医学: 在研究 GPR55 受体在各种疾病(包括癌症和神经系统疾病)中的作用方面具有潜在应用。
相似化合物的比较
T1117 由于其选择性结合 GPR55 受体及其荧光特性而独一无二。类似的化合物包括:
AM251: 一种结构上与 T1117 相关的类大麻素 CB1 受体拮抗剂。
5-羧基四甲基罗丹明 (5-TAMRA): 一种用于各种生物应用的荧光染料。
其他 GPR55 配体: 与 GPR55 受体结合但可能不具有与 T1117 相同荧光特性的化合物
T1117 由于其选择性 GPR55 结合和荧光的结合而脱颖而出,使其成为研究应用中的宝贵工具。
属性
IUPAC Name |
5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H53Cl2N7O5/c1-34-51(54(67)61-64-28-7-6-8-29-64)60-65(48-26-20-40(57)31-47(48)58)52(34)38-17-15-37(16-18-38)36-13-11-35(12-14-36)10-9-27-59-53(66)39-19-23-44-43(30-39)55(68)70-56(44)45-24-21-41(62(2)3)32-49(45)69-50-33-42(63(4)5)22-25-46(50)56/h11-26,30-33H,6-10,27-29H2,1-5H3,(H,59,66)(H,61,67) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAPRXIZPJDYPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)N(C)C)OC1=C8C=CC(=C1)N(C)C)OC7=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H53Cl2N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098325 |
Source


|
| Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
975.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-59-4 |
Source


|
| Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)



![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)
![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)


